2,3-Dibromoaniline
Overview
Description
2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da .
Synthesis Analysis
The synthesis of dibromoaniline derivatives has been reported in the literature . For instance, 2,4-dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also serve as a substrate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Molecular Structure Analysis
The molecular structure of 2,3-Dibromoaniline consists of a benzene ring substituted with two bromine atoms and one amine group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the “2,3-” prefix indicates that the two bromine atoms are located at the second and third positions of the benzene ring, respectively.Physical And Chemical Properties Analysis
2,3-Dibromoaniline has a density of 2.0±0.1 g/cm3 . Its boiling point is 289.3±20.0 °C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Summary of the Application
The chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K2Cr2O7 in H2SO4/acetonitrile media has been carried out . This process is used to create a series of poly(aniline-co-dibromoaniline) copolymers .
Methods of Application or Experimental Procedures
The copolymer composition can be effectively controlled by varying the monomer feed ratio . When the substituted aniline fraction is increased in the copolymer, the electrical conductivity decreases .
Results or Outcomes
The resulting copolymers have been characterized by various experimental techniques . The conductivity can be controlled in a broad range, from 1.2 to 10−6–10− 11 Scm− 1 depending on the substituted aniline and the feed ratio .
2. Synthesis of Acetylenic Amine
Summary of the Application
2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . This acetylenic amine is then used as a ligand to prepare the bis-amido complex of Ti (IV) .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 2,4-Dibromoaniline with trimethylsilylacetylene .
Results or Outcomes
The result of this reaction is the formation of an acetylenic amine, which can be used as a ligand to prepare the bis-amido complex of Ti (IV) .
Safety And Hazards
2,3-Dibromoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include wearing suitable personal protective equipment, using the substance only in a well-ventilated area, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2,3-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQXYFZAROREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314561 | |
Record name | 2,3-Dibromobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoaniline | |
CAS RN |
608-22-0 | |
Record name | 2,3-Dibromobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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